HBV Potency: 25-Fold Improvement Over D-Enantiomer and 10-Fold Over Lamivudine
In a head-to-head evaluation in HepG2-2.2.15 cells, L-2'-Fd4C demonstrated an EC50 of 0.002 μM against HBV, making it 25-fold more potent than its D-enantiomer D-2'-Fd4FC (EC50 = 0.05 μM) [1]. In a separate study, L-2'-Fd4C was found to be at least 10 times more potent than lamivudine (3TC) against HBV in cell culture [2].
| Evidence Dimension | Anti-HBV potency (EC50) |
|---|---|
| Target Compound Data | 0.002 μM |
| Comparator Or Baseline | D-2'-Fd4FC: 0.05 μM; Lamivudine (3TC): 0.02-0.1 μM |
| Quantified Difference | 25-fold vs. D-2'-Fd4FC; 10-fold vs. lamivudine |
| Conditions | HepG2-2.2.15 cell system, 9-day incubation |
Why This Matters
This quantifiable potency advantage enables lower dosing requirements and potentially reduced off-target effects in antiviral development programs.
- [1] Pai SB, Pai RB, Xie MY, Beker T, Shi J, Tharnish PM, Chu CK, Schinazi RF. Characterization of hepatitis B virus inhibition by novel 2'-fluoro-2',3'-unsaturated beta-D- and L-nucleosides. Antivir Chem Chemother. 2005;16(3):183-92. doi: 10.1177/095632020501600304. PMID: 16004081. View Source
- [2] Zhu YL, Dutschman GE, Liu SH, Bridges EG, Cheng YC. Anti-Hepatitis B Virus Activity and Metabolism of 2',3'-Dideoxy-2',3'-Didehydro-beta-L(-)-5-Fluorocytidine. Antimicrob Agents Chemother. 1998 Jul;42(7):1805-10. doi: 10.1128/AAC.42.7.1805. PMID: 9661025. View Source
